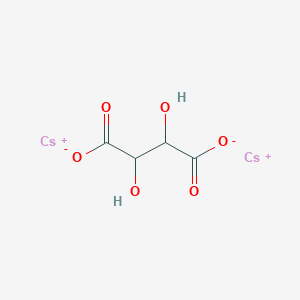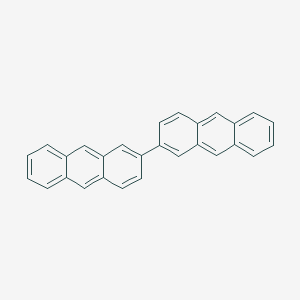
2,2'-Bianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Bianthracene is a polycyclic aromatic hydrocarbon that has gained significant attention in scientific research due to its unique properties. This compound is composed of two anthracene molecules that are connected by a single bond, resulting in a rigid and planar structure.
Aplicaciones Científicas De Investigación
2,2'-Bianthracene has been extensively studied for its applications in organic electronics, photovoltaics, and optoelectronics. It has been used as a building block for the synthesis of various organic semiconductors, such as poly(2,2'-bianthracene) and poly(2,2'-bithiophene-co-2,2'-bianthracene). These materials have shown promising results in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Mecanismo De Acción
The mechanism of action of 2,2'-Bianthracene is not fully understood. However, it is believed to interact with the π-electron systems of the organic semiconductors, leading to an increase in charge carrier mobility and conductivity. This interaction is thought to be due to the planar and rigid structure of 2,2'-Bianthracene, which allows for efficient π-π stacking with the organic semiconductors.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,2'-Bianthracene. However, studies have suggested that it may have cytotoxic effects on certain cancer cells. It has also been shown to induce apoptosis in human leukemia cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2'-Bianthracene in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one of the limitations is its low solubility in common solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the research of 2,2'-Bianthracene. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of focus is the investigation of its potential applications in other areas, such as sensing and catalysis. Additionally, there is a need for further studies on its cytotoxic effects and potential use in cancer therapy.
In conclusion, 2,2'-Bianthracene is a fascinating compound that has shown great potential in various scientific research applications. Its unique properties and structure make it an attractive building block for the synthesis of organic semiconductors. Further research is needed to fully understand its mechanism of action and explore its potential applications in other areas.
Métodos De Síntesis
The synthesis of 2,2'-Bianthracene can be achieved through various methods. One of the commonly used methods is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromoanthracene with phenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2,2'-dibromoanthracene with magnesium in the presence of a nickel catalyst. The resulting product is then treated with a Grignard reagent to obtain 2,2'-Bianthracene.
Propiedades
Número CAS |
1250-59-5 |
|---|---|
Nombre del producto |
2,2'-Bianthracene |
Fórmula molecular |
C28H18 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-anthracen-2-ylanthracene |
InChI |
InChI=1S/C28H18/c1-3-7-21-15-27-17-23(9-11-25(27)13-19(21)5-1)24-10-12-26-14-20-6-2-4-8-22(20)16-28(26)18-24/h1-18H |
Clave InChI |
LMTGSQGLFATWCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC5=CC6=CC=CC=C6C=C5C=C4 |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC5=CC6=CC=CC=C6C=C5C=C4 |
Sinónimos |
2,2'-Bianthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



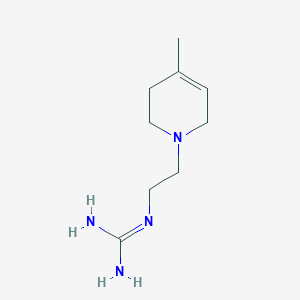
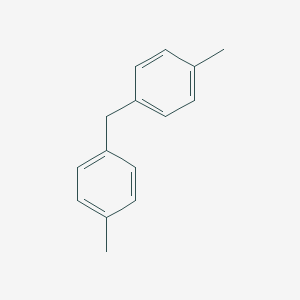
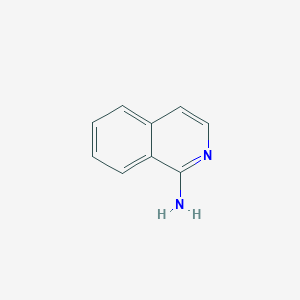
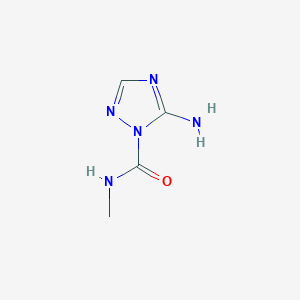
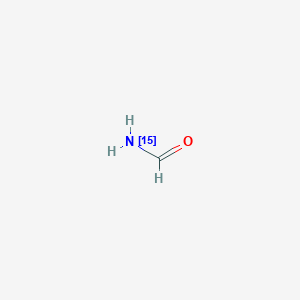
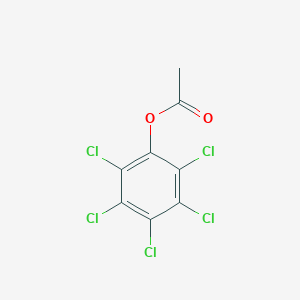
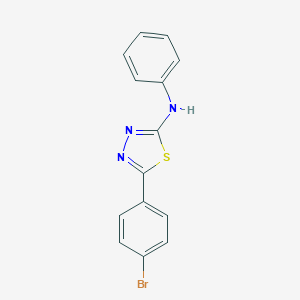
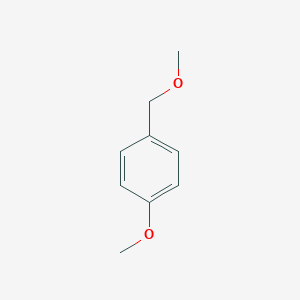
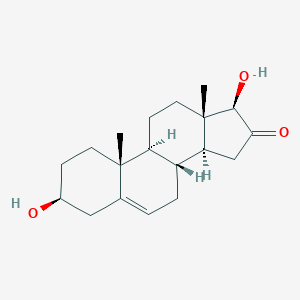
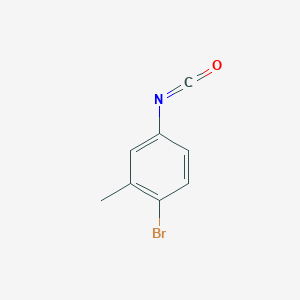
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)

